Mutagenic Potency Increase Relative to 2-Hydroxy-7-nitrofluorene
The acetylation of the hydroxy group at the C-7 position of 2-hydroxy-7-nitrofluorene to form 2-acetoxy-7-nitrofluorene results in a measurable increase in mutagenic potency. This is evidenced by a direct comparison of mutagenic activity in multiple Salmonella typhimurium strains [1].
| Evidence Dimension | Mutagenic Potency (fold-increase) |
|---|---|
| Target Compound Data | ~2-fold increase |
| Comparator Or Baseline | 2-Hydroxy-7-nitrofluorene (2,7-HONF) as baseline (1x) |
| Quantified Difference | Approximately two-fold increase in revertants per plate |
| Conditions | Salmonella typhimurium strains TA1538, TA98, and TA98NR; Ames test without S9 activation |
Why This Matters
This quantifies the enhanced bioactivity resulting from the specific acetoxy substitution, confirming its distinct biological profile compared to the non-acetylated analog, which is critical for SAR studies and experimental design in genetic toxicology.
- [1] Vance, W. A., Wang, Y. Y., & Okamoto, H. S. (1987). Disubstituted amino-, nitroso-, and nitrofluorenes: a physicochemical basis for structure-activity relationships in Salmonella typhimurium. Environmental Mutagenesis, 9(2), 123–141. https://doi.org/10.1002/em.2860090204 View Source
